2-((R)-1-chloroethyl)-3-fluoro-pyridine
Description
2-((R)-1-Chloroethyl)-3-fluoro-pyridine is a chiral pyridine derivative characterized by a fluoro substituent at the 3-position and an (R)-configured 1-chloroethyl group at the 2-position. The fluoro group enhances metabolic stability and modulates electronic properties, while the chiral chloroethyl moiety may influence biological activity through stereospecific interactions .
Properties
CAS No. |
1016228-04-8 |
|---|---|
Molecular Formula |
C7H7ClFN |
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-[(1R)-1-chloroethyl]-3-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
OKURWHVAGIHTEB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Related Compounds
*Estimated based on molecular formula (C₇H₇ClFN).
†Predicted based on fluoro- and chloro-substituted pyridines .
‡Inferred from chloroethyl-containing nitrosoureas .
Key Observations:
- The target compound’s molecular weight (~157.6 g/mol) is lower than multi-substituted pyridines in but aligns with simpler chloroethyl derivatives .
- The fluoro substituent likely reduces melting points compared to bulkier groups (e.g., nitro or bromo) in compounds .
- The chloroethyl group may confer moderate lipophilicity (log P ~1.5–2.0), critical for membrane permeability and biological activity, as seen in nitrosoureas .
Stereochemical Considerations
The (R)-configuration of the chloroethyl group may enhance target specificity, as stereochemistry often influences receptor binding in chiral drugs. For example, highlights that optimal therapeutic nitrosoureas require precise substituent positioning, suggesting stereochemistry’s role in the target compound’s activity .
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